L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester
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Overview
Description
L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester is a complex organic compound that belongs to the class of peptides. This compound is synthesized from L-alanine and L-leucine, which are both amino acids. It has a molecular formula of C19H35N3O6 and a molecular weight of 401.4977
Preparation Methods
The synthesis of L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester involves several steps. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reaction, the protecting groups are removed to yield the desired peptide .
Industrial production methods for this compound may involve the use of automated peptide synthesizers, which can efficiently produce large quantities of peptides with high purity. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and then cleaved from the support after synthesis is complete .
Chemical Reactions Analysis
L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The oxidation reaction typically targets the hydroxyamino group, converting it to a nitro group.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyamino groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitro derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex peptides and proteins. It can also serve as a model compound for studying peptide chemistry and reaction mechanisms.
Biology: In biological research, this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and the effects of peptide modifications on biological activity.
Medicine: This compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. It can be used to investigate the pharmacokinetics and pharmacodynamics of peptide drugs.
Industry: In the industrial sector, this compound can be used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing
Mechanism of Action
The mechanism of action of L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors, enzymes, or other proteins, modulating their activity. The hydroxyamino and carbonyl groups in the compound can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester can be compared with other similar compounds, such as:
L-Alanine, N-methyl-: This compound has a similar structure but lacks the hydroxyamino and ethylester groups.
L-Leucine, N-methyl-: This compound is another similar peptide with different side chains.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H35N3O6 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl (2R)-2-[[(2S)-2-[[2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoate |
InChI |
InChI=1S/C19H35N3O6/c1-7-28-19(26)13(6)20-18(25)15(9-12(4)5)21-17(24)14(8-11(2)3)10-16(23)22-27/h11-15,27H,7-10H2,1-6H3,(H,20,25)(H,21,24)(H,22,23)/t13-,14?,15+/m1/s1 |
InChI Key |
XKRONJXEXGFBRZ-LOWNFYCTSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)NC(=O)[C@H](CC(C)C)NC(=O)C(CC(C)C)CC(=O)NO |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)CC(=O)NO |
Origin of Product |
United States |
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